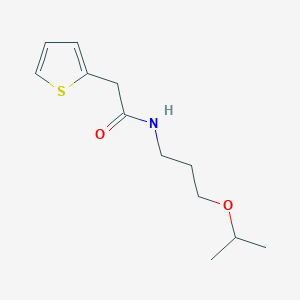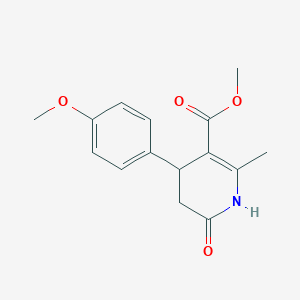
2-nitro-3-(7-quinolinylimino)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-3-(7-quinolinylimino)-1-indanone, also known as NIQI, is a chemical compound that has been widely studied for its potential applications in scientific research. NIQI is a derivative of indanone, which is a cyclic ketone that is commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Wissenschaftliche Forschungsanwendungen
2-nitro-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Wirkmechanismus
The mechanism of action of 2-nitro-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-nitro-3-(7-quinolinylimino)-1-indanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. This compound is also stable under a variety of conditions, making it a valuable tool for studying the effects of chemical compounds on biological systems. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied for its toxicity, so caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-nitro-3-(7-quinolinylimino)-1-indanone. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promise as a potential anticancer agent, and further research is needed to optimize its activity and develop more effective drugs. Another area of interest is in the development of drugs for the treatment of neurological disorders. This compound has shown neuroprotective effects, and further research is needed to explore its potential for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be studied for its potential applications in other scientific fields, such as materials science and organic chemistry.
In conclusion, this compound is a valuable compound for scientific research, with potential applications in the development of new drugs for the treatment of cancer and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying the effects of chemical compounds on biological systems. Further research is needed to fully explore the potential of this compound in these and other areas of scientific research.
Synthesemethoden
2-nitro-3-(7-quinolinylimino)-1-indanone can be synthesized through a multi-step process that involves the condensation of 2-nitrobenzaldehyde and 7-aminoquinoline to form the intermediate 2-nitro-3-(7-quinolinylamino)benzaldehyde. This intermediate is then reacted with indanone in the presence of a catalyst to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Eigenschaften
IUPAC Name |
2-nitro-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-18-14-6-2-1-5-13(14)16(17(18)21(23)24)20-12-8-7-11-4-3-9-19-15(11)10-12/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVURXCMXWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)

![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
